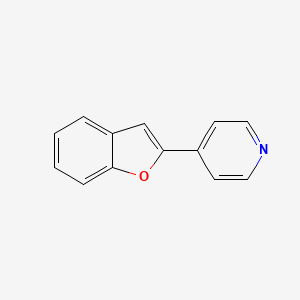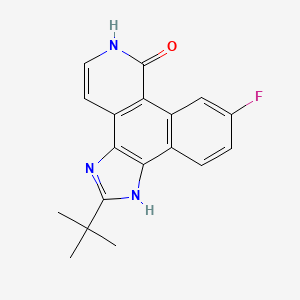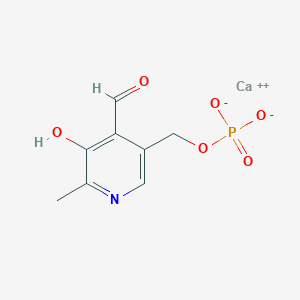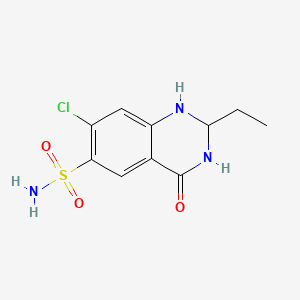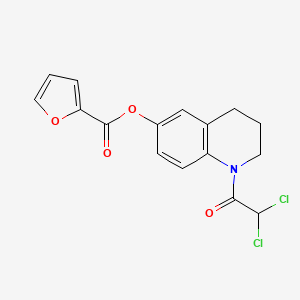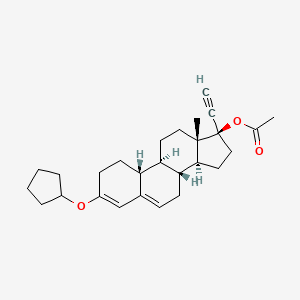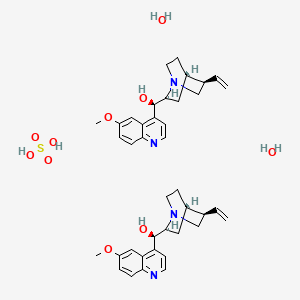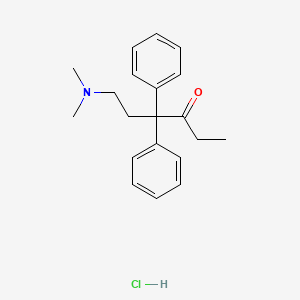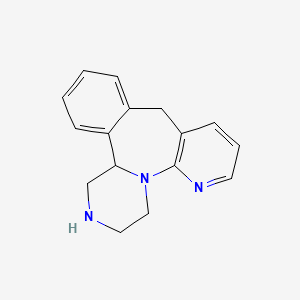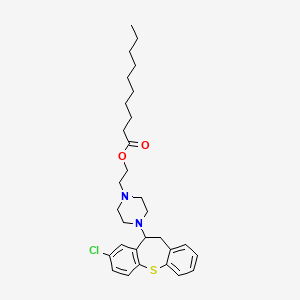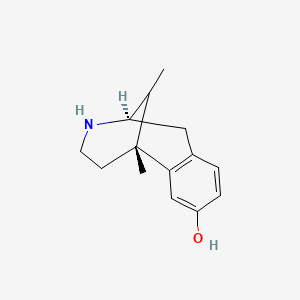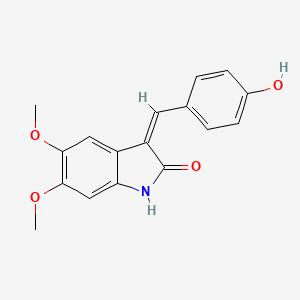
RPI-1
Overview
Description
RPI-1 is a competitive, potent ATP-dependent Ret kinase inhibitor. It is known for its anti-tumor properties and is used primarily in scientific research. The compound inhibits the proliferation of human medullary thyroid carcinoma TT cells by targeting Ret tyrosine phosphorylation, Ret protein expression, and the activation of PLCgamma, ERKs, and AKT .
Preparation Methods
Synthetic Routes and Reaction Conditions
RPI-1 is synthesized through a series of chemical reactions involving the condensation of 5,6-dimethoxy-1-indanone with 4-hydroxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide, followed by cyclization and oxidation steps to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
RPI-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroquinones.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the indolinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted indolinones
Scientific Research Applications
RPI-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.
Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those involving Ret kinase mutations.
Industry: Utilized in the development of new kinase inhibitors and related pharmaceuticals.
Mechanism of Action
RPI-1 exerts its effects by inhibiting the Ret tyrosine kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another kinase inhibitor with broader target specificity.
Vandetanib: Inhibits Ret kinase and other tyrosine kinases.
Cabozantinib: Targets multiple kinases, including Ret, MET, and VEGFR2.
Uniqueness
RPI-1 is unique in its high specificity for Ret kinase, making it a valuable tool for studying Ret-related signaling pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMCYNBVCGIHC-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269730-03-2 | |
| Record name | RPI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269730032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RPI-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RPI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ66VPR7DB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (RPI-1)?
A1: (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (this compound) primarily targets the RET (rearranged during transfection) receptor tyrosine kinase. [, , , , , ] It demonstrates inhibitory activity against both wild-type and mutant forms of RET, including those associated with multiple endocrine neoplasia type 2A (MEN2A) and MEN2B. [, , ]
Q2: How does this compound interact with RET?
A2: While the precise binding mode of this compound to RET requires further investigation, it is suggested to involve a mechanism distinct from the initial design concept. [] Docking studies hint at a novel binding interaction scheme with the RET tyrosine kinase domain. []
Q3: What are the downstream effects of this compound's interaction with RET?
A3: Inhibiting RET with this compound leads to a cascade of downstream effects, including:
- Reduced phosphorylation of RET: This is a direct consequence of kinase inhibition. [, ]
- Suppression of downstream signaling pathways: this compound effectively blocks key pathways like ERK1/2, AKT, PLCγ, and STAT3, which are usually activated by RET. [, , , ]
- Inhibition of cell proliferation and invasion: This effect is observed in various cell lines, including those derived from medullary thyroid carcinoma (MTC). [, , , , ]
- Induction of apoptosis: this compound can trigger caspase-dependent apoptosis in certain cancer cells. []
Q4: Does this compound impact other signaling pathways besides RET?
A4: Yes, research suggests that this compound also inhibits other tyrosine kinases, including Met, Jak2, and potentially EGFR. [, , , ] This multi-kinase targeting contributes to its broader anti-tumor activity by simultaneously affecting multiple signaling pathways crucial for tumor growth, survival, and invasion.
Q5: What is the role of cofilin in the context of this compound and MTC?
A5: Studies indicate that cofilin, a protein regulating actin dynamics, is upregulated by RET activation and plays a role in MTC cell migration, invasion, and proliferation. [, ] this compound treatment reduces cofilin expression, subsequently affecting MTC cell motility. [, ]
Q6: What spectroscopic data is available for characterizing this compound?
A6: While the provided abstracts do not provide specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize compounds like this compound.
Q7: Has the structure-activity relationship (SAR) of this compound been investigated?
A7: Yes, researchers have explored the SAR of this compound by synthesizing and evaluating analogs. For instance, replacing the indolinone core with a β-carboline scaffold while retaining the 3-[(4-hydroxyphenyl)methylidene] moiety resulted in compounds with comparable RET inhibitory activity. [] This suggests the 3-[(4-hydroxyphenyl)methylidene] group is critical for activity, while the core structure can tolerate modifications.
Q8: What analytical methods are used to characterize and quantify this compound?
A8: The provided research utilizes a combination of techniques, including:
- Immunoblotting: To assess the phosphorylation status of RET and other signaling proteins. [, , ]
- Cell proliferation and invasion assays: To evaluate the impact of this compound on cell behavior. [, , , , ]
- Gene expression analysis: To study changes in gene expression profiles upon this compound treatment. []
Q9: Have any formulation strategies been explored to improve this compound's properties?
A9: One study mentions the use of this compound in a targeted drug delivery nanosystem for pancreatic cancer therapy. [] Although details are limited, this suggests efforts to enhance this compound's delivery and efficacy. Further research might explore formulations to improve its solubility, bioavailability, and target specificity.
Q10: What is known about the dissolution and solubility of this compound?
A10: The abstracts do not provide details on the dissolution and solubility of this compound. These properties are critical for drug absorption and bioavailability. Future studies could investigate the dissolution rate and solubility of this compound in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to understand its absorption characteristics.
Q11: What in vitro models have been used to study this compound?
A11: Researchers have employed various cell lines, including:
- NIH3T3 fibroblasts: Transfected with RET mutants to study the effects of this compound on cell proliferation and anchorage-independent growth. []
- Human MTC cell lines (TT, MZ-CRC-1): To investigate the impact of this compound on RET signaling, cell proliferation, invasion, and apoptosis. [, , , , , , , ]
- Human umbilical vein endothelial cells (HUVECs): To assess the effects of this compound on angiogenesis. []
Q12: What in vivo models have been used to assess this compound?
A12: this compound has been tested in mouse xenograft models of:
- Medullary thyroid carcinoma (MTC): Demonstrating inhibition of tumor growth, reduction in calcitonin levels (a biomarker for MTC), and potential for complete tumor regression. []
- Lung cancer: Showing significant reduction in spontaneous lung metastases and inhibition of angiogenesis in primary tumors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


